molecular formula C12H11FO2 B011943 5-(2-Fluorophenyl)cyclohexane-1,3-dione CAS No. 102821-72-7

5-(2-Fluorophenyl)cyclohexane-1,3-dione

Cat. No. B011943
CAS RN: 102821-72-7
M. Wt: 206.21 g/mol
InChI Key: RMEWCTHODLROAM-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)cyclohexane-1,3-dione, also known as 2-fluorobenzoylformic acid, is an important organic compound used in a variety of scientific research applications. It is a versatile reagent used in organic syntheses, as well as in the preparation of various pharmacological agents. In addition, it has been used as a catalyst in various reactions, such as the synthesis of polymers and other organic compounds.

Scientific Research Applications

  • Bioactive Molecule Synthesis : Cyclohexane-1,3-dione derivatives are valuable for synthesizing bioactive molecules with anti-viral, anti-bacterial, and anti-inflammatory properties (Sharma, Kumar, & Das, 2020).

  • Synthesis of Enamine Derivatives : Fluorinated 2-benzoylcyclohexane-1,3-diones are useful for forming exocyclic enamine derivatives, endocyclic enaminoderivatives, and other complex compounds (Khlebnikova, Isakova, & Lakhvich, 2011).

  • Synthesis of Organic and Heterocyclic Compounds : 5-(Trifluoromethyl)cyclohexane-1,2,3-trione (cVTC) is synthesized as a reactive intermediate for the synthesis of organic and heterocyclic compounds containing fluorine (Obi & Okoro, 2016).

  • Precursor for Diverse Bioactive Compounds : Cyclohexane-1,3-dione derivatives serve as a precursor for synthesizing compounds with herbicidal, pesticidal, and anti-bacterial properties (Sharma, Kumar, & Das, 2021).

  • Stabilizer for Propellants : 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide is a stable stabilizer for double-base propellants (Soliman & El-damaty, 1984).

  • Antibacterial and Anticancer Agents : Certain cyclohexane-1,3-dione derivatives show potential as antibacterial and anticancer agents, with specific compounds exhibiting significant anticancer activity (Chinnamanayakar et al., 2019).

  • Heterocyclic Compound Synthesis : These derivatives also show high cytotoxicity against cancer cell lines, making them useful in the synthesis of heterocyclic compounds with medical applications (Shaaban, Kamel, & Milad, 2014).

  • Crystal Structure Analysis : The crystal structure of related compounds shows a mixture of syn- and anti-forms, important for understanding molecular configurations (Ansell, Moore, & Nielsen, 1971).

  • Synthesis of Fluorophores : The derivatives are used in synthesizing far-red fluorophores for cell imaging and other applications (Levine & Beatty, 2016).

  • Chemosensors for Metal Ions : New chemosensors based on these compounds have been developed for detecting metal ions and have potential applications in cancer research (Subhasri & Anbuselvan, 2015).

properties

IUPAC Name

5-(2-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEWCTHODLROAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545777
Record name 5-(2-Fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102821-72-7
Record name 5-(2-Fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-(2-fluoro-phenyl)-but-3-en-2-one (7.3 g, 44.5 mmol), stage 1, following the procedure describing the synthesis of 5-(2-methoxy-phenyl)-cyclohexane-1,3-dione (example 1/a stage 2).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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